molecular formula C4H8N2 B3343997 Acetaldehyde, ethylidenehydrazone CAS No. 592-56-3

Acetaldehyde, ethylidenehydrazone

Cat. No.: B3343997
CAS No.: 592-56-3
M. Wt: 84.12 g/mol
InChI Key: AYNNMBYJCNKVIJ-GGWOSOGESA-N
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Preparation Methods

Acetaldehyde, ethylidenehydrazone can be synthesized through the reaction of acetaldehyde with hydrazine . The reaction typically involves mixing equimolar amounts of acetaldehyde and hydrazine under controlled conditions to form the desired product. The reaction can be represented as follows:

[ 2 \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH} = \text{N}-\text{N} = \text{CH}\text{CH}_3 + 2 \text{H}_2\text{O} ]

Chemical Reactions Analysis

Acetaldehyde, ethylidenehydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction of this compound can yield hydrazones or other reduced forms.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted hydrazones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetaldehyde, ethylidenehydrazone has several scientific research applications, particularly in the fields of chemistry, biology, and industry. Some of its applications include:

Mechanism of Action

The mechanism by which acetaldehyde, ethylidenehydrazone exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. It can also form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Acetaldehyde, ethylidenehydrazone can be compared with other similar compounds such as acetaldehyde hydrazone and acetaldazine. These compounds share structural similarities but differ in their chemical reactivity and applications. For example:

The uniqueness of this compound lies in its specific azine structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(E)-N-[(E)-ethylideneamino]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-3-5-6-4-2/h3-4H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNNMBYJCNKVIJ-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NN=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/N=C/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-56-3
Record name Acetaldehyde, ethylidenehydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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